3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazole ring, a triazole ring, and a propanamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the triazole ring and the propanamide group. Common reagents used in these reactions include dimethylformamide (DMF), phosphorus oxychloride (POCl3), and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazole or triazole rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a similar phenolic structure.
Phenolic Compounds: Such as rosmarinic acid, which shares some structural similarities.
Uniqueness
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is unique due to its combination of oxazole and triazole rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C17H19N5O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H19N5O2/c1-12-16(13(2)24-21-12)7-8-17(23)20-15-5-3-14(4-6-15)9-22-11-18-10-19-22/h3-6,10-11H,7-9H2,1-2H3,(H,20,23) |
InChI Key |
LFSRVORAGYALQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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